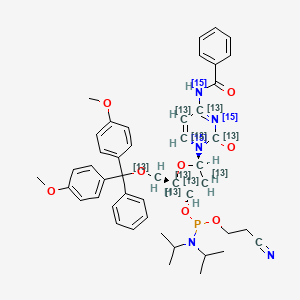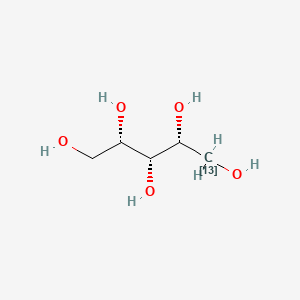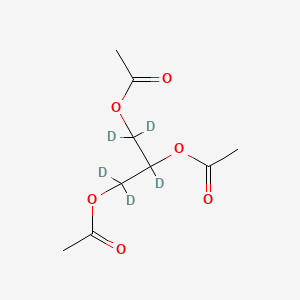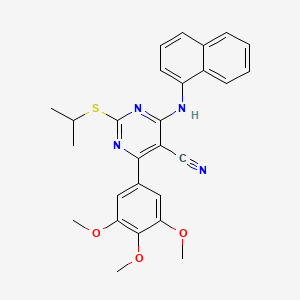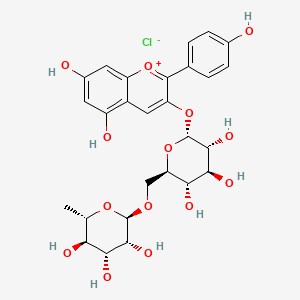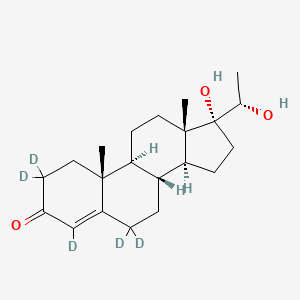
17|A,20|A-Dihydroxyprogesterone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17α,20β-Dihydroxyprogesterone-d5 is a deuterated form of 17α,20β-Dihydroxyprogesterone, a steroid hormone that plays a crucial role in the maturation and ovulation processes in various species. This compound is often used in scientific research to study hormonal regulation and reproductive biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17α,20β-Dihydroxyprogesterone-d5 typically involves the deuteration of 17α,20β-Dihydroxyprogesterone. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. Common methods include the use of deuterated reagents and catalysts under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of 17α,20β-Dihydroxyprogesterone-d5 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced biotechnological processes and fermentation techniques to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
17α,20β-Dihydroxyprogesterone-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
17α,20β-Dihydroxyprogesterone-d5 is widely used in scientific research, including:
Chemistry: Studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating hormonal regulation and reproductive processes.
Medicine: Exploring potential therapeutic applications in reproductive health and hormone-related disorders.
Industry: Developing new biotechnological processes for hormone production and regulation
Wirkmechanismus
The mechanism of action of 17α,20β-Dihydroxyprogesterone-d5 involves its interaction with specific receptors and enzymes in the body. It acts on progesterone receptors to regulate the growth and shedding of the uterine lining, playing a crucial role in reproductive processes. The molecular targets include various enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17α-Hydroxyprogesterone: A precursor in the biosynthesis of other steroid hormones.
Dydrogesterone: A synthetic progestogen used in hormone therapy.
17α,20β-Dihydroxy-4-pregnen-3-one: A maturation-inducing hormone in fish
Uniqueness
17α,20β-Dihydroxyprogesterone-d5 is unique due to its deuterated nature, which makes it a valuable tool in research for tracing and studying metabolic pathways. Its stability and specificity in binding to progesterone receptors also make it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C21H32O3 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1/i4D2,6D2,12D |
InChI-Schlüssel |
MASCESDECGBIBB-KMJDKRMESA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4([C@H](C)O)O)C)C |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


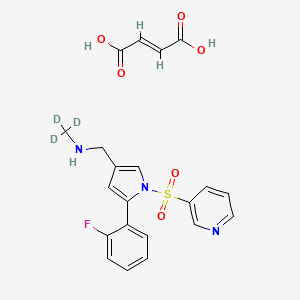
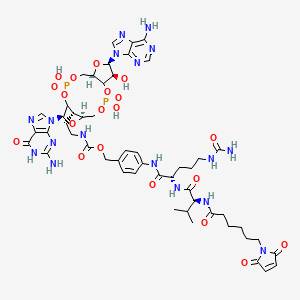


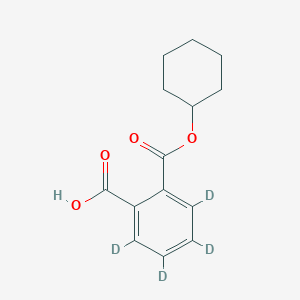
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
